Risedronic acid-d4 chemical structure and properties
Risedronic acid-d4 chemical structure and properties
An In-depth Technical Guide to Risedronic Acid-d4
Introduction
Risedronic acid-d4 is the deuterated form of Risedronic acid, a potent nitrogen-containing bisphosphonate.[1] Like its non-deuterated counterpart, it is a powerful inhibitor of bone resorption.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of Risedronic acid-d4, with a focus on its mechanism of action and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Risedronic acid-d4 is a labeled pyridinyl bisphosphonate.[3] The deuterium labeling makes it a valuable tool for use as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1]
Chemical Structure
The chemical structure of Risedronic acid-d4 is characterized by a pyridine ring and a geminal bisphosphonate group. The deuterium atoms are substituted on the pyridine ring.
Physicochemical Properties
A summary of the key physicochemical properties of Risedronic acid-d4 is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Risedronic acid-d4 | [1] |
| Synonyms | Risedronate-d4 | [1] |
| Molecular Formula | C₇H₇D₄NO₇P₂ | [3][4][5] |
| Molecular Weight | 287.14 g/mol | [3] |
| CAS Number | 1035438-80-2 | [1][6] |
| Parent Drug CAS | 105462-24-6 | [3] |
| Appearance | (Not specified) | |
| Solubility | (Not specified) | |
| Melting Point | (Not specified) |
Pharmacological Properties
Risedronic acid is a third-generation bisphosphonate used in the treatment of osteoporosis and Paget's disease.[7][8] Its primary function is to inhibit bone resorption.[7]
Mechanism of Action
Risedronic acid exerts its pharmacological effect by inhibiting osteoclast-mediated bone resorption.[9] The mechanism involves the following key steps:
-
Binding to Hydroxyapatite : Risedronic acid has a high affinity for hydroxyapatite crystals in the bone mineral matrix.[9][10]
-
Internalization by Osteoclasts : During bone resorption, the local acidic environment releases risedronic acid, which is then taken up by osteoclasts through fluid-phase endocytosis.[7][11]
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) : Inside the osteoclast, risedronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][9][10]
-
Disruption of Prenylation : The inhibition of FPPS prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These lipids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho).[9][10]
-
Induction of Apoptosis : The disruption of osteoclast function and signaling pathways ultimately leads to apoptosis (programmed cell death) of the osteoclasts.[10][11]
This cascade of events results in a decrease in the number and activity of osteoclasts, leading to reduced bone resorption and an increase in bone mineral density.[12]
Caption: Signaling pathway of Risedronic acid's mechanism of action.
Pharmacokinetics
The pharmacokinetic properties of Risedronic acid are summarized in the table below.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 0.63% | [11] |
| Time to Maximum Absorption (Tmax) | ~1 hour | [11] |
| Protein Binding | ~24% | [11] |
| Metabolism | Not metabolized | [11] |
| Initial Half-life | ~1.5 hours | [11] |
| Terminal Half-life | 561 hours | [11] |
| Elimination | Renal excretion and unabsorbed drug in feces | [11] |
Experimental Protocols
Synthesis of Risedronic Acid
A general method for the synthesis of risedronic acid involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus halide in a suitable solvent.[13][14]
Materials:
-
3-pyridylacetic acid
-
Phosphorous acid
-
Phosphorus trichloride (or phosphorus oxychloride)[15]
-
Water
-
Activated charcoal
-
Suitable base (e.g., sodium hydroxide)
Procedure:
-
3-pyridylacetic acid and phosphorous acid are dissolved in the chosen solvent (methanesulfonic acid or acetonitrile).[14]
-
Phosphorus halide is added to the mixture.[14]
-
The reaction is heated (e.g., 70-75 °C) until the phosphonylation is complete.[14]
-
The reaction mixture is cooled and then quenched with water.[14]
-
The resulting solution is treated with activated charcoal for decolorization.[14]
-
The mixture is refluxed to ensure complete hydrolysis.[14]
-
The pH is adjusted with a suitable base to precipitate the risedronic acid or its salt.[14]
Experimental Periodontitis in a Rat Model
This protocol describes the induction of experimental periodontitis in rats and the subsequent treatment with risedronate to evaluate its effect on alveolar bone resorption.[16]
Animals:
-
Wistar rats[16]
Materials:
-
Elastic ring
-
Risedronate solution
-
0.9% NaCl solution (control)
Procedure:
-
Induction of Periodontitis : An elastic ring is placed around the neck of the right mandibular first molar of each rat.[16]
-
Treatment Administration : The rats are divided into a control group and experimental groups.
-
Duration : The injections are administered for 7 consecutive days.[16]
-
Euthanasia and Sample Collection : On day 8, the animals are euthanized. The mandibles are collected for analysis.[16]
-
Analysis :
-
Histological Examination : The interdental area between the first and second molars is examined histologically to assess inflammation, attachment loss, and the number and morphology of osteoclasts.[16]
-
Bone Mineral Density : An image analyzer is used to determine the bone mineral density in the interdental and bifurcation areas.[16]
-
Caption: Experimental workflow for studying Risedronic acid in a rat model of periodontitis.
Conclusion
Risedronic acid-d4 is a critical tool for researchers studying the pharmacokinetics and metabolism of risedronate. Its mechanism of action, centered on the inhibition of FPPS in the mevalonate pathway, is well-established and provides a clear rationale for its therapeutic efficacy in bone disorders. The experimental protocols outlined in this guide offer a framework for the synthesis and preclinical evaluation of risedronic acid and its analogs. Further research may continue to explore the full therapeutic potential of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Risedronic acid-D4 - Acanthus Research [acanthusresearch.com]
- 5. Risedronic Acid-d4 [chembk.com]
- 6. Risedronic acid D4 | 1035438-80-2 [chemicalbook.com]
- 7. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Risedronic acid - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Risedronate (risedronic acid): osteoporosis treatment [theros.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Inhibitory effects of a bisphosphonate (risedronate) on experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
